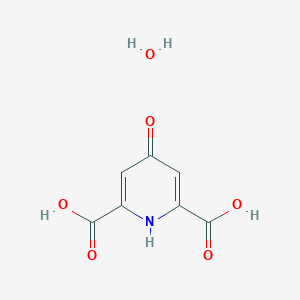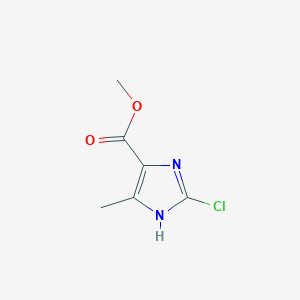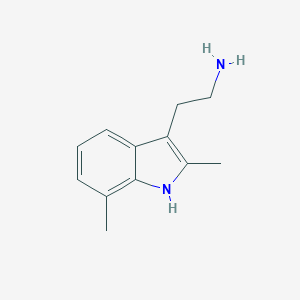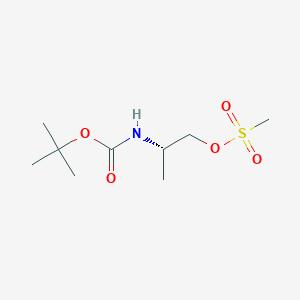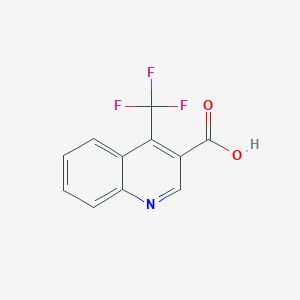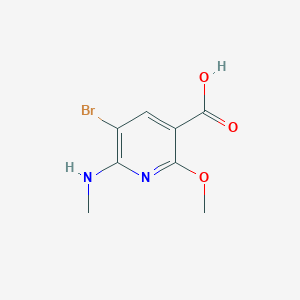![molecular formula C15H11Cl4NO2 B185975 N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 24727-40-0](/img/structure/B185975.png)
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide (also known as CPMA) is a synthetic compound that has been extensively studied for its potential use in scientific research. CPMA belongs to the class of compounds known as chloroacetanilides, which have been widely used as herbicides.
作用机制
CPMA inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This inhibition leads to a decrease in the production of fatty acids, which are essential for the growth and development of plants.
生化和生理效应
CPMA has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of ACC, which leads to a decrease in the production of fatty acids. This, in turn, leads to a decrease in the growth and development of plants. CPMA has also been shown to induce oxidative stress in plants, which can lead to cell damage and death.
实验室实验的优点和局限性
One advantage of using CPMA in lab experiments is that it is a well-characterized compound with a known mechanism of action. This allows researchers to design experiments that specifically target the activity of ACC in plants. However, one limitation of using CPMA is that it is a synthetic compound that may not accurately reflect the effects of natural herbicides on plants.
未来方向
There are a number of future directions for research on CPMA. One area of interest is the development of new herbicides that target the ACC enzyme. Another area of interest is the use of CPMA as a tool to study the role of fatty acids in plant growth and development. Additionally, CPMA may have potential applications in the development of new drugs for the treatment of diseases such as cancer, which are characterized by abnormal fatty acid metabolism.
合成方法
The synthesis of CPMA involves the reaction of 2,4,6-trichlorophenol with chloroacetyl chloride to form 2,4,6-trichlorophenoxyacetyl chloride. This intermediate is then reacted with 4-chlorobenzylamine to yield CPMA.
科学研究应用
CPMA has been used in scientific research as a tool to study the role of the herbicide target site in plants. It has been shown to inhibit the growth of various plant species by interfering with the biosynthesis of fatty acids. CPMA has also been used to investigate the mechanism of action of other herbicides.
属性
CAS 编号 |
24727-40-0 |
|---|---|
产品名称 |
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide |
分子式 |
C15H11Cl4NO2 |
分子量 |
379.1 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl4NO2/c16-10-3-1-9(2-4-10)7-20-14(21)8-22-15-12(18)5-11(17)6-13(15)19/h1-6H,7-8H2,(H,20,21) |
InChI 键 |
YWNGLAYYWCADFI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
其他 CAS 编号 |
24727-40-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




